N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

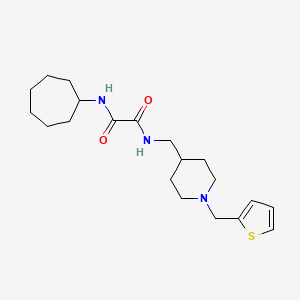

N1-Cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-ethyleneoxamide) core. Its structure features two distinct substituents:

- N1-substituent: A cycloheptyl group, a seven-membered aliphatic ring.

- N2-substituent: A piperidin-4-ylmethyl moiety modified with a thiophen-2-ylmethyl group at the piperidine nitrogen.

The oxalamide scaffold is known for its versatility in medicinal chemistry, often serving as a rigid linker or pharmacophore in enzyme inhibitors or receptor modulators. Structural analysis of such compounds typically employs X-ray crystallography, often refined using software like SHELX .

Properties

IUPAC Name |

N'-cycloheptyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c24-19(20(25)22-17-6-3-1-2-4-7-17)21-14-16-9-11-23(12-10-16)15-18-8-5-13-26-18/h5,8,13,16-17H,1-4,6-7,9-12,14-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAUFLPSFCBWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting piperidine with thiophen-2-ylmethyl chloride under basic conditions.

Cycloheptyl Group Introduction: The cycloheptyl group is introduced via a nucleophilic substitution reaction using cycloheptyl bromide.

Oxalamide Formation: The final step involves the formation of the oxalamide by reacting the intermediate product with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine and cycloheptyl groups can enhance binding affinity through hydrophobic interactions. The oxalamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The compound can be compared to structurally related oxalamides listed in commercial catalogs, such as those from Biopharmacule Speciality Chemicals (). Below is a structural and inferred functional comparison:

| Compound Name | N1 Substituent | N2 Substituent | Inferred Properties |

|---|---|---|---|

| N1-Cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | Cycloheptyl | Thiophen-2-ylmethyl-piperidin-4-ylmethyl | High lipophilicity (cycloheptyl), potential CNS activity (piperidine-thiophene motif). |

| N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | 2-Hydroxypropyl | 3-(Trifluoromethyl)phenyl | Improved solubility (hydroxypropyl), enhanced metabolic stability (CF3 group). |

| N1,N2-Dimethylcyclohexane-1,2-Diamine | Methylcyclohexane | Methylcyclohexane | Reduced steric hindrance; likely lower binding affinity. |

| N1-Benzyl-N1-Methylethane-1,2-Diamine | Benzyl-methyl | Ethane-1,2-diamine | Aromatic interactions (benzyl), but flexible backbone may reduce target specificity. |

| N2-(1-(Pyridin-4-yl)propyl)pyridine-2,3-diamine | Pyridin-4-ylpropyl | Pyridine-2,3-diamine | Potential for metal coordination (pyridine), possible kinase inhibition. |

Key Observations:

- Lipophilicity : The cycloheptyl group in the target compound likely increases membrane permeability compared to hydroxypropyl or pyridine-based analogs.

- Metabolic Stability : Compounds with trifluoromethyl groups (e.g., N2-(3-(trifluoromethyl)phenyl)) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the thiophene group could pose susceptibility to CYP450-mediated oxidation.

Research Findings and Trends

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

- Enzyme Inhibition : Oxalamides are frequently explored as protease or kinase inhibitors. The rigid scaffold aligns with active-site geometries, as seen in studies of similar compounds .

- Solubility-Bioavailability Trade-offs : Bulkier substituents (e.g., cycloheptyl) may reduce aqueous solubility but improve blood-brain barrier penetration, a critical factor for CNS-targeted agents.

- Synthetic Accessibility : Piperidine-thiophene hybrids are synthetically modular, allowing rapid diversification—a strategy employed in high-throughput screening libraries .

Biological Activity

N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure : The compound features a cycloheptyl group attached to an oxalamide core, which is further substituted with a thiophen-2-ylmethyl piperidine derivative. This unique structure is believed to contribute to its diverse biological activities.

Molecular Formula : C18H30N3O3

Molecular Weight : 342.46 g/mol

The biological activity of this compound is primarily attributed to the following mechanisms:

- Receptor Interaction : The piperidine moiety may interact with various neurotransmitter receptors, potentially influencing central nervous system activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be relevant for therapeutic applications in conditions such as pain management or inflammation.

- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxalamide derivatives, including this compound). Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections.

- Neuropharmacological Research : In a recent investigation, the compound was tested for its effects on neurotransmitter levels in animal models. The results indicated a modulation of serotonin and dopamine levels, which could have implications for treating mood disorders.

- Cancer Cell Studies : In vitro studies on cancer cell lines showed that this compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.